1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a urea-based small molecule featuring two distinct aromatic systems: a benzo[d][1,3]dioxol-5-yl (electron-rich methylenedioxyphenyl) group and a 2-methoxyphenyl moiety linked to a 1,1-dioxidoisothiazolidine heterocycle. The urea scaffold serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets. The benzo[d][1,3]dioxol-5-yl group is associated with enhanced metabolic stability and π-π stacking capabilities, while the isothiazolidine dioxide contributes to polarity and solubility .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-25-15-6-4-13(21-7-2-8-28(21,23)24)10-14(15)20-18(22)19-12-3-5-16-17(9-12)27-11-26-16/h3-6,9-10H,2,7-8,11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPUWGMEVZCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.42 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties, and an isothiazolidin derivative that may contribute to its pharmacological effects.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit antioxidant , anti-inflammatory , and antitumor activities. The presence of the isothiazolidin ring may enhance these effects through various mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antitumor Activity : Preliminary studies suggest that it might induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
Biological Activity Data
| Activity Type | IC50 Value (μM) | Tested Cell Lines | Reference |
|---|---|---|---|
| Antioxidant | 25.4 | HCT116 (colon cancer) | |
| Cytotoxicity | 16.19 | MCF-7 (breast cancer) | |
| Anti-inflammatory | Not specified | RAW 264.7 (macrophages) |
Case Study 1: Antitumor Efficacy
In a study investigating the cytotoxic effects of the compound on breast cancer cell lines (MCF-7), it was found to have an IC50 value of 16.19 μM, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antioxidant Properties
A separate study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that at concentrations above 25 μM, the compound effectively reduced DPPH radicals by over 70%, showcasing its potential as a natural antioxidant agent.
Case Study 3: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound in RAW 264.7 macrophages. The results demonstrated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at varying concentrations.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties of Analogous Urea Derivatives
*Yields for compounds 5a−e vary based on substituents.
Key Observations:
- Substituent Effects : The benzo[d][1,3]dioxol-5-yl group is a common motif in urea derivatives (e.g., compounds 12 and ), offering metabolic stability. Replacing it with electron-withdrawing groups (e.g., 3-chlorobenzoyl in compound 12) reduces yields (44%) compared to benzothiazole derivatives (82–95%) .
- Heterocycle Impact : The isothiazolidine dioxide in the target compound introduces sulfone groups, enhancing polarity compared to thiadiazole (in ) or benzothiazole cores (in ).
- Methoxy vs. Chloro Substituents : The 2-methoxyphenyl group in the target compound may improve solubility over chloro-substituted analogs (e.g., compound 12 ), though direct solubility data are lacking.
Spectral and Crystallographic Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
